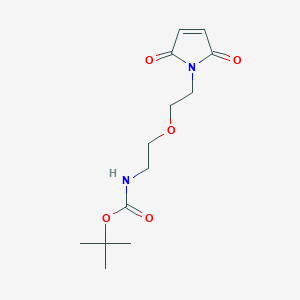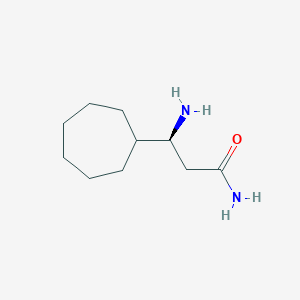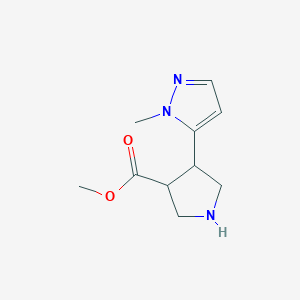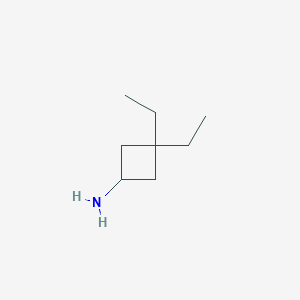![molecular formula C15H23N3O4S B13325583 N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13325583.png)
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C15H23N3O4S. It is known for its unique structure, which includes a cycloheptylamino group, a nitrobenzene moiety, and a sulfonamide group. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Nitrobenzene Intermediate: The process begins with the nitration of benzene to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated to introduce the sulfonamide group.
Amination: The sulfonated nitrobenzene undergoes amination with cycloheptylamine to form the final product.
The reaction conditions often involve the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Further oxidized nitro compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can interact with enzymes and proteins. These interactions can lead to changes in cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
N-[2-(Cycloheptylamino)ethyl]-2-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
N-[2-(Cycloheptylamino)ethyl]-2-methoxypropanamide: Similar structure but with a methoxy group instead of a nitro group.
N-[2-(Cycloheptylamino)ethyl]-L-methioninamide: Contains a methionine derivative instead of a nitrobenzene moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H23N3O4S |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[2-(cycloheptylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C15H23N3O4S/c19-18(20)14-9-5-6-10-15(14)23(21,22)17-12-11-16-13-7-3-1-2-4-8-13/h5-6,9-10,13,16-17H,1-4,7-8,11-12H2 |
InChI-Schlüssel |
ATHFDFBSRBQSID-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)NCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


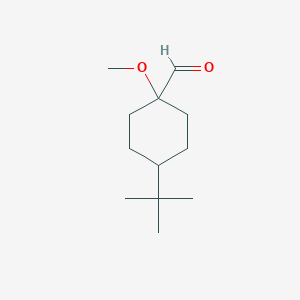
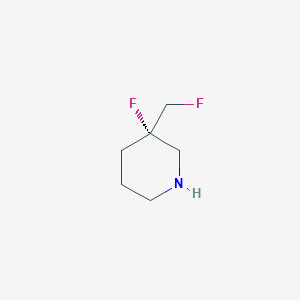
![2-(2-chloropyridin-4-yl)-5-methyl-1H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13325522.png)
![4-Ethyl-4-methyl-4H,5H,6H,7H-furo[3,2-c]pyridine](/img/structure/B13325531.png)
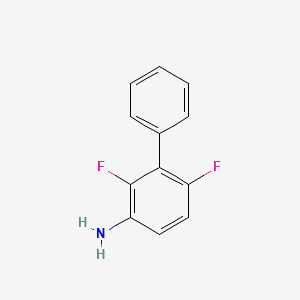
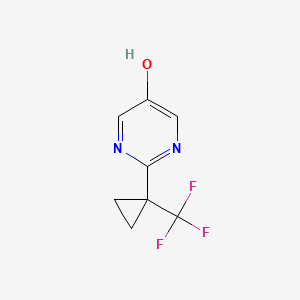
![1-[1-Ethyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B13325541.png)
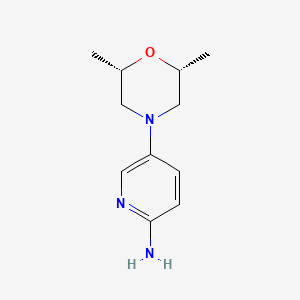
![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)

